2-[2-(Trifluoromethoxy)phenyl]pyrrole
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Overview
Description
2-[2-(Trifluoromethoxy)phenyl]pyrrole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired pyrrole derivative .
Industrial Production Methods
Industrial production of 2-[2-(Trifluoromethoxy)phenyl]pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
2-[2-(Trifluoromethoxy)phenyl]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activities. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(Trifluoromethoxy)phenyl]pyrrole include other trifluoromethoxy-substituted aromatic compounds and pyrrole derivatives, such as:
- 2-[3-(Trifluoromethoxy)phenyl]pyrrole
- 2-[4-(Trifluoromethoxy)phenyl]pyrrole
- 2-[2-(Trifluoromethyl)phenyl]pyrrole
Uniqueness
The uniqueness of this compound lies in the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct properties and applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-1-4-8(10)9-5-3-7-15-9/h1-7,15H |
InChI Key |
FGFUTJGLNRHGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CN2)OC(F)(F)F |
Origin of Product |
United States |
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